molecular formula C13H8FNO4 B6340993 2-(3-Fluorophenyl)-4-nitrobenzoic acid CAS No. 1214350-57-8

2-(3-Fluorophenyl)-4-nitrobenzoic acid

Cat. No.: B6340993
CAS No.: 1214350-57-8
M. Wt: 261.20 g/mol
InChI Key: SJFLFVDTEHNFAF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-4-nitrobenzoic acid is an aromatic compound that contains both fluorine and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3-Fluorophenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, base catalysts.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products Formed

    Reduction: 2-(3-Fluorophenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(3-Fluorophenyl)-4-nitrobenzoic acid has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-4-nitrobenzoic acid and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

    4-Nitrobenzoic acid: Lacks the fluorine atom, which can affect its electronic properties and reactivity.

    3-Fluorobenzoic acid: Lacks both the nitro group and the additional aromatic ring, resulting in different chemical behavior.

Uniqueness

2-(3-Fluorophenyl)-4-nitrobenzoic acid is unique due to the presence of both fluorine and nitro groups on the benzoic acid core. This combination of functional groups imparts distinct electronic and steric properties, making the compound valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-3-1-2-8(6-9)12-7-10(15(18)19)4-5-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFLFVDTEHNFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673403
Record name 3'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214350-57-8
Record name 3'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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